molecular formula C7H13ClO3S B2403589 (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride CAS No. 2173999-64-7

(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride

Cat. No.: B2403589
CAS No.: 2173999-64-7
M. Wt: 212.69
InChI Key: SVBYFMCLFLFISF-RQJHMYQMSA-N
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Description

(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride: is a chiral sulfonyl chloride compound It is characterized by the presence of an ethoxy group attached to a cyclopentane ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride typically involves the reaction of (1S,2R)-2-ethoxycyclopentanol with a sulfonyl chloride reagent. One common method includes the use of thionyl chloride (SOCl₂) as the sulfonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the stringent reaction conditions required for the synthesis, such as low temperatures and anhydrous environments .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives .

Comparison with Similar Compounds

Uniqueness: This property makes it valuable in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry and material science .

Properties

IUPAC Name

(1S,2R)-2-ethoxycyclopentane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBYFMCLFLFISF-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@@H]1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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